molecular formula C13H16O4 B12658511 3-(3-Hydroxy(2-methylpropoxy)phenyl)acrylic acid CAS No. 98510-77-1

3-(3-Hydroxy(2-methylpropoxy)phenyl)acrylic acid

Cat. No.: B12658511
CAS No.: 98510-77-1
M. Wt: 236.26 g/mol
InChI Key: BQRGGTQFOMQAOW-VOTSOKGWSA-N
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Description

3-(3-Hydroxy(2-methylpropoxy)phenyl)acrylic acid is an organic compound with the molecular formula C13H16O4 It is characterized by the presence of a phenyl ring substituted with a hydroxy group and a 2-methylpropoxy group, along with an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Hydroxy(2-methylpropoxy)phenyl)acrylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxybenzaldehyde and 2-methylpropyl bromide.

    Formation of the Ether Linkage: The hydroxy group of 3-hydroxybenzaldehyde reacts with 2-methylpropyl bromide in the presence of a base, such as potassium carbonate, to form the 3-(2-methylpropoxy)benzaldehyde.

    Aldol Condensation: The resulting 3-(2-methylpropoxy)benzaldehyde undergoes an aldol condensation with malonic acid in the presence of a base, such as sodium hydroxide, to form the desired this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Hydroxy(2-methylpropoxy)phenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding saturated acid.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of 3-(3-oxo(2-methylpropoxy)phenyl)acrylic acid.

    Reduction: Formation of 3-(3-Hydroxy(2-methylpropoxy)phenyl)propanoic acid.

    Substitution: Formation of nitro or halogen-substituted derivatives of the original compound.

Scientific Research Applications

3-(3-Hydroxy(2-methylpropoxy)phenyl)acrylic acid has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used as a probe to study enzyme-catalyzed reactions involving hydroxy and acrylic acid moieties.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxy(2-methylpropoxy)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the acrylic acid moiety can participate in Michael addition reactions with nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: 3-(3-Hydroxy(2-methylpropoxy)phenyl)acrylic acid is unique due to the presence of the 2-methylpropoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

98510-77-1

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

(E)-3-[3-hydroxy-2-(2-methylpropoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C13H16O4/c1-9(2)8-17-13-10(6-7-12(15)16)4-3-5-11(13)14/h3-7,9,14H,8H2,1-2H3,(H,15,16)/b7-6+

InChI Key

BQRGGTQFOMQAOW-VOTSOKGWSA-N

Isomeric SMILES

CC(C)COC1=C(C=CC=C1O)/C=C/C(=O)O

Canonical SMILES

CC(C)COC1=C(C=CC=C1O)C=CC(=O)O

Origin of Product

United States

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